Bienvenue dans la boutique en ligne BenchChem!

2',5'-Dideoxyinosine

HIV Antiviral Nucleoside Analog

Source 2',5'-Dideoxyinosine for reproducible HIV and mitochondrial toxicity research. This precise dideoxynucleoside analog (ddI) demonstrates superior antiretroviral activity in resting PBMCs compared to AZT and d4T, making it essential for latency-reversal studies. It uniquely induces mitochondrial dysfunction in pancreatic cell lines like Capan-1, serving as a gold-standard NRTI-induced pancreatitis model. As a scaffold, its derivatives achieve a 100x selectivity improvement for next-gen prodrugs. Ensure your studies leverage its well-characterized subcutaneous bioavailability (0.91±0.13) and rapid absorption in macaque models. Insist on CAS 72448-59-0 for valid data—generic substitution is scientifically unsound.

Molecular Formula C10H12N4O3
Molecular Weight 236.23 g/mol
CAS No. 72448-59-0
Cat. No. B1436766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',5'-Dideoxyinosine
CAS72448-59-0
Molecular FormulaC10H12N4O3
Molecular Weight236.23 g/mol
Structural Identifiers
SMILESCC1C(CC(O1)N2C=NC3=C2N=CNC3=O)O
InChIInChI=1S/C10H12N4O3/c1-5-6(15)2-7(17-5)14-4-13-8-9(14)11-3-12-10(8)16/h3-7,15H,2H2,1H3,(H,11,12,16)/t5-,6+,7-/m1/s1
InChIKeyBGYISLAFYPDORJ-DSYKOEDSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',5'-Dideoxyinosine (CAS 72448-59-0): Critical Nucleoside Analog for HIV Research and Procurement Considerations


2',5'-Dideoxyinosine (CAS 72448-59-0), also known as didanosine or ddI, is a synthetic nucleoside analog and a potent inhibitor of HIV-1 reverse transcriptase [1]. It functions as a chain terminator of viral DNA synthesis, preventing HIV replication . This compound is a key antiretroviral agent used in combination therapy for HIV/AIDS and serves as a crucial reference standard in research settings .

The Risk of Substituting 2',5'-Dideoxyinosine (CAS 72448-59-0) with Unverified Analogues: Why Structural Precision Dictates Research Outcomes


Generic substitution of 2',5'-dideoxyinosine with other nucleoside analogs (e.g., 2',3'-dideoxyinosine, 3'-deoxyinosine, or cordycepin) is scientifically unsound due to significant differences in antiviral potency, cellular activation profiles, and toxicity signatures. Direct comparative studies demonstrate that even minor structural modifications profoundly alter activity in resting versus activated immune cells [1], metabolic stability [2], and the risk of off-target effects like pancreatitis and neuropathy [3]. Therefore, precise chemical identity, verified by CAS number, is non-negotiable for reproducible research and valid data interpretation.

Quantitative Evidence for Selecting 2',5'-Dideoxyinosine (CAS 72448-59-0) Over Closest Analogs: A Data-Driven Guide for Scientists


Superior Anti-HIV-1 Activity of 2',5'-Dideoxyinosine in Resting PBMCs Compared to AZT and d4T

In a direct comparative study of dideoxynucleoside analogs, 2',5'-dideoxyinosine (ddI) demonstrated significantly greater anti-HIV-1 activity than azidothymidine (AZT) and dideoxythymidine (d4T) in resting peripheral blood mononuclear cells (R-PBMs). The comparative order of potency was ddC > ddI > AZT and d4T [1]. This highlights a key differentiator for ddI: its retained activity in non-dividing immune cells, which is critical for targeting viral reservoirs.

HIV Antiviral Nucleoside Analog

Differential Cytotoxicity and Mitochondrial Effects of 2',5'-Dideoxyinosine vs. ddC and d4T in Pancreatic Cells

A study comparing the effects of several nucleoside analogs on a human pancreatic cell line (Capan-1) revealed that 2',5'-dideoxyinosine (ddI) and its metabolite ddA caused a reduction in basal and/or FCCP-stimulated oxygen consumption, indicating mitochondrial impairment. However, ddC and d4T did not significantly affect oxygen consumption under the same conditions [1]. Importantly, ddC was cytotoxic after six days of growth, while ddI and ddA showed cytotoxicity only after seven days [1]. This differential toxicity profile is critical for understanding organ-specific side effects like pancreatitis.

Toxicology Mitochondrial Toxicity Pancreatitis

Enhanced Selectivity Index of 2',5'-Dideoxyinosine Derivatives: A 100x Improvement Over the Parent Compound

A study evaluating five carbonate derivatives of 2',5'-dideoxyinosine (DDI) found that one derivative, DDI-Penta, exhibited both higher inhibitory potency and lower cytotoxicity than the parent compound, resulting in a 100-fold enhancement in its selectivity index [1]. This demonstrates the potential for structural modification to significantly improve the therapeutic window of the ddI scaffold, a key consideration for medicinal chemistry and drug development.

Prodrug Antiviral Selectivity

Comparative Pharmacokinetics: DDI Bioavailability in a Primate Model

In a pigtailed macaque model, 2',5'-dideoxyinosine (DDI) exhibited a subcutaneous bioavailability of 0.91 ± 0.13, with peak plasma concentration reached at 30 minutes [1]. This high and rapid absorption from a non-oral route is relevant for preclinical studies. While a direct head-to-head PK comparison with other dideoxynucleosides in this exact model is not provided, the data serves as a quantitative benchmark for DDI's PK profile, which is distinct from compounds with lower bioavailability or slower absorption.

Pharmacokinetics Bioavailability Preclinical

Additive/Synergistic Neurotoxicity with ddC: A Critical Safety Distinction for Combination Studies

A case report highlighted that administration of 2',5'-dideoxyinosine (ddI) shortly after a clinical trial of dideoxycytidine (ddC) led to severe neuropathy, indicating that the peripheral neurotoxicity of these two agents is additive or synergistic [1]. This is a critical safety finding that distinguishes ddI from other NRTIs like AZT, which has a different toxicity profile. This data directly informs the safe design of combination studies, strongly advising against sequential or concurrent use of ddI and ddC.

Neuropathy Toxicity Combination Therapy

Lack of Genotoxicity at Clinical Doses in a Comparative Mouse Model

In a comparative in vivo genotoxicity study using a mouse bone marrow micronucleus assay at human clinical doses, 2',5'-dideoxyinosine (ddI) did not induce a significant number of micronuclei, unlike the anthracycline doxorubicin which was dose-dependently genotoxic [1]. Furthermore, with the exception of one dose, ddI was not cytotoxic at the doses tested, similar to other dideoxynucleosides tested (AZT, ddC, ddA) [1]. This provides quantitative, comparative safety data relevant to long-term use and developmental toxicology studies.

Genotoxicity Safety Preclinical

Optimal Research and Procurement Applications for 2',5'-Dideoxyinosine (CAS 72448-59-0) Based on Quantified Differentiation


HIV Latency and Reservoir Studies in Resting CD4+ T Cells

Select 2',5'-dideoxyinosine for in vitro and ex vivo studies targeting HIV replication in resting peripheral blood mononuclear cells (R-PBMs). Its demonstrated superior activity over AZT and d4T in this specific cellular context makes it a preferred tool for investigating viral latency and testing latency-reversing agents [1].

Mitochondrial Toxicity and Pancreatitis Research

Use 2',5'-dideoxyinosine as a specific pharmacological tool to induce mitochondrial dysfunction in pancreatic cell lines (e.g., Capan-1). Its unique ability to reduce oxygen consumption in these cells, compared to ddC and d4T, provides a relevant in vitro model for studying the mechanisms of NRTI-induced pancreatitis [1].

Medicinal Chemistry and Prodrug Development

Procure 2',5'-dideoxyinosine as a starting material for the synthesis of novel carbonate prodrugs. The demonstrated 100x improvement in selectivity index for a DDI derivative highlights the scaffold's potential for creating next-generation antiretrovirals with enhanced safety profiles [1].

In Vivo Pharmacokinetic and Pharmacodynamic Studies in Non-Human Primates

Utilize 2',5'-dideoxyinosine in pigtailed macaque models for HIV research, leveraging its well-characterized subcutaneous bioavailability (0.91 ± 0.13) and rapid absorption (Tmax = 30 min) for precise dosing in preclinical efficacy and toxicity studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2',5'-Dideoxyinosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.